molecular formula C15H15NO3 B2904064 N-{[4-methoxy-3-(prop-2-yn-1-yloxy)phenyl]methyl}but-2-ynamide CAS No. 2094158-91-3

N-{[4-methoxy-3-(prop-2-yn-1-yloxy)phenyl]methyl}but-2-ynamide

Cat. No. B2904064
CAS RN: 2094158-91-3
M. Wt: 257.289
InChI Key: DIQRCJKLEPDOSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4-methoxy-3-(prop-2-yn-1-yloxy)phenyl]methyl}but-2-ynamide, also known as MPA, is a chemical compound that has been extensively studied due to its potential applications in scientific research. MPA is a member of the but-2-ynamide family of compounds and has been found to have a variety of biochemical and physiological effects. In

Scientific Research Applications

N-{[4-methoxy-3-(prop-2-yn-1-yloxy)phenyl]methyl}but-2-ynamide has been used in a variety of scientific research applications, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neuroscience, this compound has been used to study the role of the endocannabinoid system in the regulation of pain and inflammation. In drug discovery, this compound has been used as a starting point for the development of new drugs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of N-{[4-methoxy-3-(prop-2-yn-1-yloxy)phenyl]methyl}but-2-ynamide is not fully understood, but it is believed to act as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, which can have a variety of effects on physiological processes.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its role in cancer cell apoptosis and regulation of pain and inflammation, this compound has also been found to have anti-inflammatory and anti-oxidant properties. It has also been found to reduce anxiety and depression-like behaviors in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-{[4-methoxy-3-(prop-2-yn-1-yloxy)phenyl]methyl}but-2-ynamide in lab experiments is its high potency and specificity for FAAH inhibition. This allows for precise control over the levels of endocannabinoids in the body, which can be useful for studying their effects on physiological processes. However, one limitation of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-{[4-methoxy-3-(prop-2-yn-1-yloxy)phenyl]methyl}but-2-ynamide. One area of interest is the development of new drugs based on the structure of this compound that have improved efficacy and safety profiles. Another area of interest is the study of the effects of this compound on the gut-brain axis, which has been implicated in a variety of neurological and psychiatric disorders. Finally, the role of this compound in the regulation of immune function and inflammation is an area of active investigation.

Synthesis Methods

The synthesis of N-{[4-methoxy-3-(prop-2-yn-1-yloxy)phenyl]methyl}but-2-ynamide involves the reaction of 4-methoxy-3-(prop-2-yn-1-yloxy)benzyl chloride with but-2-ynamide in the presence of a base. This reaction results in the formation of this compound as a white solid. The purity of the compound can be improved through recrystallization from a suitable solvent.

properties

IUPAC Name

N-[(4-methoxy-3-prop-2-ynoxyphenyl)methyl]but-2-ynamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-4-6-15(17)16-11-12-7-8-13(18-3)14(10-12)19-9-5-2/h2,7-8,10H,9,11H2,1,3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQRCJKLEPDOSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1=CC(=C(C=C1)OC)OCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.